5-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid
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Overview
Description
5-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that features both tetrahydrofuran and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of tetrahydrofuran derivatives with nitrile oxides, which leads to the formation of the oxadiazole ring. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and scalability, often using continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of tetrahydrofuran derivatives with altered functional groups.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
5-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Mechanism of Action
The mechanism of action of 5-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological processes, making it a valuable compound in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds also feature a five-membered ring and are used in medicinal chemistry for their biological activity.
Thiazole derivatives: Thiazoles are another class of heterocyclic compounds with diverse biological activities.
Uniqueness
5-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the combination of the tetrahydrofuran and oxadiazole rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H8N2O4 |
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Molecular Weight |
184.15 g/mol |
IUPAC Name |
5-(oxolan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C7H8N2O4/c10-7(11)5-8-6(13-9-5)4-2-1-3-12-4/h4H,1-3H2,(H,10,11) |
InChI Key |
OHFQODJWYBZLJG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2=NC(=NO2)C(=O)O |
Origin of Product |
United States |
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